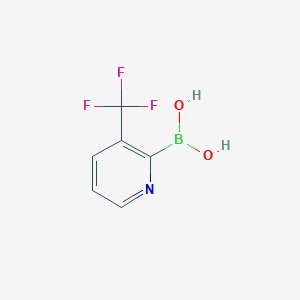

(3-(Trifluoromethyl)pyridin-2-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-(Trifluoromethyl)pyridin-2-yl)boronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in the field of medicinal chemistry. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further bonded to a boronic acid moiety. The trifluoromethyl group imparts unique chemical properties, making this compound valuable in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Trifluoromethyl)pyridin-2-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method includes the use of a halogenated pyridine derivative, which undergoes a reaction with an organometallic reagent such as n-butyllithium to form the corresponding organolithium intermediate. This intermediate is then treated with a boron-containing reagent, such as trimethyl borate, to yield the desired boronic acid .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(3-(Trifluoromethyl)pyridin-2-yl)boronic acid is known to undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds are the major products.

Oxidation: Alcohols or ketones are formed.

Substitution: Various substituted pyridine derivatives are obtained.

Scientific Research Applications

(3-(Trifluoromethyl)pyridin-2-yl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(Trifluoromethyl)pyridin-2-yl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interaction with other chemical species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Trifluoromethyl)pyridin-2-yl)boronic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in reactions requiring high reactivity and selectivity. Compared to similar compounds, it offers enhanced stability and reactivity, making it a preferred choice in various synthetic applications .

Biological Activity

(3-(Trifluoromethyl)pyridin-2-yl)boronic acid is a member of the boronic acid family, which are compounds known for their ability to form reversible covalent bonds with diols. This property makes them valuable in various chemical and biological applications, particularly in medicinal chemistry. The trifluoromethyl group attached to the pyridine ring enhances the compound's lipophilicity and potential biological interactions. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Lithiation–Boronation Protocols : This method involves the lithiation of trifluoromethyl-substituted pyridines followed by boronation, yielding the desired boronic acid .

- Iridium-Catalyzed C–H Borylation : This approach allows for the installation of boronic ester groups at specific positions on the pyridine ring, demonstrating high yields and efficiency in producing functionalized derivatives .

Biological Activity

The biological activities of this compound are diverse and include:

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of compounds related to this compound. For instance:

-

Inhibition of Triple-Negative Breast Cancer (TNBC) : Compounds derived from similar structures have shown promising results in inhibiting cell growth in TNBC cell lines such as MDA-MB-231 and MDA-MB-468. These compounds exhibited low toxicity towards non-tumorigenic cells, indicating selective cytotoxicity .

The mechanism appears to involve alterations in cell cycle progression, specifically increasing the G0/G1 phase while decreasing the S phase .

Compound GI50 (μM) Effect on MDA-MB-231 Cells 2e 13 Decreased cell number and proliferation

Antibacterial Activity

The antibacterial properties of related pyridine derivatives have been explored, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that these compounds can inhibit bacterial fatty acid synthase (FAS), which is crucial for bacterial virulence and survival .

The mechanisms through which this compound exerts its biological effects may involve:

- Interaction with Enzymes : Boronic acids can act as inhibitors for various enzymes, including proteases and phosphatases, by forming covalent bonds with active site residues.

- Cellular Uptake and Distribution : The trifluoromethyl group enhances membrane permeability, facilitating cellular uptake and increasing bioavailability.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound derivatives:

-

Study on Antiproliferative Effects : A study assessed the antiproliferative activity against multiple cancer cell lines, demonstrating significant growth inhibition at low concentrations .

- Cell Lines Tested : K562, MV4-11, MCF-7.

- Findings : Some derivatives showed potent activity with IC50 values below 10 µM.

- Mechanistic Insights : Further investigations into the apoptosis pathways revealed that some compounds did not significantly alter apoptotic markers like PARP or caspase-3, suggesting alternative mechanisms of action beyond apoptosis .

Properties

Molecular Formula |

C6H5BF3NO2 |

|---|---|

Molecular Weight |

190.92 g/mol |

IUPAC Name |

[3-(trifluoromethyl)pyridin-2-yl]boronic acid |

InChI |

InChI=1S/C6H5BF3NO2/c8-6(9,10)4-2-1-3-11-5(4)7(12)13/h1-3,12-13H |

InChI Key |

VCXYQTNTRQGRGE-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC=N1)C(F)(F)F)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.